Product packaging for methyl mercapturate episulfonium ion(Cat. No.:CAS No. 114301-30-3)

methyl mercapturate episulfonium ion

Cat. No.: B1168721
CAS No.: 114301-30-3
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Description

Contextualization as a Reactive Intermediate in Biological Systems

The methyl mercapturate episulfonium ion is a key example of a reactive intermediate formed during the metabolism of certain foreign compounds, known as xenobiotics. Specifically, it is generated from the glutathione (B108866) conjugation pathway, a major route for the detoxification of electrophilic substances. researchgate.netnih.gov Halogenated alkanes, such as dibromoethane, undergo conjugation with glutathione, and subsequent elimination of a halogen atom leads to the formation of a reactive episulfonium ion. researchgate.net This electrophilic metabolite is highly reactive and can form adducts with cellular nucleophiles, including DNA and proteins, which is a critical mechanism of its toxicity. umn.eduresearchgate.netacs.org

The formation of this episulfonium ion is a pivotal event in the bioactivation of S-(2-chloroethyl)-DL-cysteine, a cysteine S-conjugate of 1,2-dichloroethane (B1671644). The cytotoxicity of this compound is directly linked to the formation of the episulfonium ion, as analogues that cannot form this intermediate are not toxic. nih.gov This highlights the importance of the this compound as a key player in the chain of events leading from exposure to certain xenobiotics to cellular damage.

Nomenclature and Chemical Classification within Episulfonium Ions

The name "this compound" precisely describes its chemical structure. A "mercapturate" refers to an N-acetylcysteine conjugate, which is the final product of the glutathione detoxification pathway. nih.gov The "methyl" group indicates the presence of a methyl ester. "Episulfonium ion" denotes a three-membered ring containing a positively charged sulfur atom. researchgate.netnih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), episulfonium ions are ions derived from thiiranes in which a trivalent sulfur atom carries a positive charge.

In the broader classification of chemical nomenclature, the naming of this ion follows the principles for naming ionic compounds, where the cation's name is specified. The use of Roman numerals to indicate the charge on the ion, as seen in the Stock system for metal ions, is not necessary here as the charge on the sulfonium (B1226848) center is implicitly +1. nih.govnih.gov

Historical Perspective of Episulfonium Ion Research in Biochemical Pathways

The study of episulfonium ions in biological contexts is intrinsically linked to research on the toxicity of sulfur mustards, which began as early as the late 19th and early 20th centuries. nih.govelsevierpure.com Sulfur mustard was first synthesized in 1822 and its vesicant (blistering) properties were recognized long before its use as a chemical warfare agent in World War I. nih.gov The investigation into the mechanism of action of sulfur mustards revealed their ability to form cyclic sulfonium ions, which are potent alkylating agents of biological macromolecules. researchgate.net

Later, in the mid-to-late 20th century, the role of episulfonium ions in the metabolism of other xenobiotics, such as the industrial chemical and carcinogen 1,2-dibromoethane (B42909), became a focus of research. umn.eduacs.org A significant 1979 review titled "Episulfonium ions: myth and reality" highlighted the growing understanding and importance of these intermediates in organic chemistry, which had clear implications for their role in biological systems. acs.org Research from the late 1980s provided direct evidence for the formation of an episulfonium ion intermediate from the glutathione conjugate of 1,2-dibromoethane and its subsequent reaction with DNA. umn.eduacs.org These studies solidified the concept of episulfonium ions as critical reactive intermediates in the toxicology of a range of important compounds.

Detailed Research Findings

The this compound has been a subject of detailed chemical research to understand its reactivity and role as a model for reactive metabolites. A key study synthesized this ion to serve as a model for the reactive metabolites of dihaloethanes. acs.org The synthesis and characterization of various mercapturic acids and their derivatives have been crucial for metabolism studies and for use as analytical standards. nih.govnih.gov

The reactivity of episulfonium ions, in general, has been extensively studied, including their reactions with various nucleophiles. nih.govacs.org These studies often employ advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to characterize the transient intermediates and their reaction products. nih.govnih.gov

Below is a table of chemical compounds mentioned in this article, along with their IUPAC names and other relevant identifiers.

Common Name/AbbreviationIUPAC NamePubChem CID
This compound(2R)-2-acetamido-3-(thiiran-1-ium-1-yl)propanoate159079
Glutathione(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid124886
1,2-Dibromoethane1,2-dibromoethane7964
Sulfur Mustardbis(2-chloroethyl) sulfide10458
S-(2-chloroethyl)-DL-cysteineS-(2-chloroethyl)-DL-cysteine73933
1,2-Dichloroethane1,2-dichloroethane11

Properties

CAS No.

114301-30-3

Molecular Formula

C4H5N3OS

Synonyms

methyl mercapturate episulfonium ion

Origin of Product

United States

Structural Characteristics and Stereochemical Considerations As a Reactive Species

Thiiranium Ring Structure and its Role in Electrophilic Reactivity

The defining feature of the methyl mercapturate episulfonium ion is the thiiranium ring, a three-membered ring containing a positively charged sulfur atom (sulfonium ion) and two carbon atoms. This strained ring structure is key to the ion's high reactivity.

The positive charge on the sulfur atom is not localized; it is shared with the adjacent carbon atoms through mesomeric structures. This delocalization results in a significant positive charge on the ring carbons, rendering them highly electrophilic. researchgate.netresearchgate.net The electrophilicity of these carbons makes them susceptible to attack by nucleophiles. The inherent strain of the three-membered ring provides a strong thermodynamic driving force for ring-opening reactions, as this relieves the strain.

The reactivity of the thiiranium ring is governed by several electronic and steric factors. The bonds between the sulfur and carbon atoms within the ring can be influenced by the substituents attached. For instance, non-bonding repulsion between substituents can lengthen one of the S-C bonds, making it more susceptible to cleavage. researchgate.netresearchgate.net The approach of a nucleophile to the electrophilic ring carbons is a critical step in its reactions, and the energy required for this approach can be lowered by the high electrophilicity of these carbons. researchgate.netresearchgate.net

Structural FeatureRole in Reactivity
Three-membered Thiiranium RingHigh ring strain, driving force for ring-opening reactions.
Positively Charged Sulfur (Sulfonium)Induces a positive charge on adjacent carbon atoms.
Electrophilic Ring CarbonsPrimary sites for nucleophilic attack. researchgate.netresearchgate.net
Mesomeric StructuresDelocalizes the positive charge across the S-C-C system. researchgate.netresearchgate.net

Chiral Center Configuration and Stereochemical Implications in Formation and Reactivity

The carbon atoms of the thiiranium ring in the this compound are chiral centers, meaning they are attached to four different groups. The specific three-dimensional arrangement, or stereochemical configuration, of these centers has profound implications for the ion's formation and subsequent reactions.

The configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. msu.edulibretexts.orgmasterorganicchemistry.com This system ranks the substituents attached to the chiral center based on atomic number. libretexts.orgmasterorganicchemistry.com The orientation of these ranked substituents determines the R or S assignment. libretexts.orgmasterorganicchemistry.com

The formation of the episulfonium ion can be stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. Similarly, the subsequent reactions of the chiral episulfonium ion are often stereospecific. Nucleophilic attack on one of the chiral carbon atoms typically proceeds via an SN2 mechanism, which results in an inversion of the configuration at that center. researchgate.net

Studies on enantiomerically enriched thiiranium ions have shown that they can be configurationally stable in solution under certain conditions. nih.gov The stereospecific capture of such ions by various nucleophiles demonstrates that the stereochemical integrity can be maintained during reaction. nih.gov However, racemization (the formation of an equal mixture of enantiomers) can occur, and this process can be influenced by factors such as temperature and the presence of other chemical species. nih.gov

The stereochemical outcome of the formation and reaction of the this compound is crucial in biological systems, as enzymes are often stereoselective, meaning they preferentially interact with one enantiomer over the other.

Stereochemical ConceptImplication for this compound
Chiral CentersThe two carbon atoms in the thiiranium ring are chiral.
R/S ConfigurationDescribes the absolute three-dimensional arrangement of substituents at each chiral center. msu.edulibretexts.org
Stereospecific FormationThe stereochemistry of the precursor molecule can determine the stereochemistry of the resulting ion.
Stereospecific ReactivityNucleophilic attack often occurs with inversion of configuration at the reaction center. researchgate.netnih.gov
Configurational StabilityThe ion can maintain its specific stereochemical configuration in solution, allowing for stereospecific reactions. nih.gov

Biogenesis and Enzymatic Formation Pathways

The generation of the methyl mercapturate episulfonium ion is intricately linked to the metabolism of foreign compounds, especially those containing vicinal dihalogens. This process is a multi-step enzymatic cascade primarily initiated by the conjugation of the xenobiotic with glutathione (B108866).

Formation from Halogenated Precursors and Xenobiotics

The journey towards the episulfonium ion begins with the exposure to certain halogenated alkanes and alkenes. These compounds, often industrial chemicals or environmental pollutants, are lipophilic and can readily enter cells. The presence of two halogen atoms on adjacent carbon atoms, as seen in compounds like 1,2-dibromoethane (B42909), is a common structural feature that predisposes them to this metabolic activation pathway. The initial and critical step in their biotransformation is conjugation with the endogenous antioxidant, glutathione (GSH). nih.gov

Role of Glutathione (GSH) Conjugation

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, plays a central role in cellular defense against electrophilic compounds. mdpi.com The nucleophilic thiol group of the cysteine residue in GSH attacks an electrophilic carbon atom of the halogenated xenobiotic. This reaction can occur non-enzymatically, but it is significantly accelerated by a family of enzymes known as glutathione S-transferases (GSTs). mdpi.comencyclopedia.pub This conjugation reaction forms a glutathione S-conjugate, which is typically more water-soluble and less toxic than the parent compound, marking the first step towards its elimination from the body. encyclopedia.pub

Involvement of Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a diverse superfamily of enzymes that catalyze the conjugation of GSH with a wide array of electrophilic substrates. researchgate.netresearchgate.net In the context of dihaloalkanes, GSTs facilitate the nucleophilic attack of the glutathione thiolate on one of the halogenated carbons, displacing a halide ion and forming an S-(2-haloethyl)glutathione conjugate. nih.gov This enzymatic catalysis is crucial for the efficient detoxification of these xenobiotics. Different isoforms of GSTs exhibit varying specificities for different substrates.

Specific Examples in Dihaloalkane Metabolism

The metabolism of 1,2-dibromoethane (ethylene dibromide) and 1,2-dichloropropane (B32752) serves as well-studied examples of episulfonium ion formation. In the case of 1,2-dibromoethane, GSTs catalyze its conjugation with GSH to form S-(2-bromoethyl)glutathione. This initial conjugate is unstable and can undergo an internal displacement reaction where the sulfur atom attacks the adjacent carbon bearing the second halogen, leading to the formation of a highly reactive cyclic episulfonium ion (also referred to as a thiiranium ion) and the release of the second halide ion. nih.gov A similar mechanism is observed in the metabolism of 1,2-dichloropropane. mdpi.com

Alternative and Non-Enzymatic Pathways to Episulfonium Ion Formation

While enzymatic conjugation with GSH is the primary route for the formation of episulfonium ions from dihaloalkanes, the initial S-(2-haloethyl)glutathione conjugate can, in some instances, form non-enzymatically, albeit at a much slower rate. mdpi.com Furthermore, the subsequent intramolecular cyclization to the episulfonium ion is a spontaneous chemical reaction that does not require enzymatic catalysis once the initial glutathione conjugate is formed. The inherent reactivity of the S-(2-haloethyl)glutathione intermediate drives this process. It is important to note that analogs lacking the ability to form an episulfonium ion have been shown to be non-toxic, highlighting the critical role of this reactive intermediate in the toxicity associated with certain haloalkanes. nih.gov

Intermediacy within the Mercapturic Acid Pathway

The formation of the episulfonium ion is not an endpoint but rather a critical intermediate step in the mercapturic acid pathway. This pathway is a major route for the detoxification and excretion of a wide range of xenobiotics. nih.govtandfonline.com The highly electrophilic nature of the episulfonium ion makes it susceptible to attack by various nucleophiles, including water and cellular macromolecules. However, its primary fate within this pathway is further enzymatic processing.

N-Acetylation and Final Mercapturate Conjugate Formation

The terminal step in the biotransformation of electrophilic compounds via the mercapturic acid pathway is the formation of the final mercapturate conjugate through N-acetylation. nih.govtandfonline.com This crucial enzymatic process converts cysteine S-conjugates into their corresponding N-acetyl-L-cysteine S-conjugates, commonly known as mercapturic acids. tandfonline.comnih.gov These final products are typically more water-soluble and readily excreted from the body, primarily through urine. tandfonline.com The formation and subsequent elimination of mercapturic acids can serve as a method for biomonitoring exposure to various chemicals. nih.govnih.gov

The N-acetylation reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase. nih.govtandfonline.com This enzyme facilitates the transfer of an acetyl group from the cofactor acetyl-CoA to the amino group of the cysteine S-conjugate. nih.gov One specific N-acetyltransferase identified as playing a key role in this process is NAT8. nih.gov The activity of this enzyme is fundamental to completing the detoxification process for a wide range of xenobiotic and endobiotic compounds that have been conjugated with glutathione in the initial phase of this pathway. nih.govtandfonline.com

While the direct enzymatic formation of a mercapturate from the this compound involves a complex series of preceding reactions, the final N-acetylation step follows this established pattern. The cysteine S-conjugate derived from the episulfonium ion would undergo N-acetylation to yield the final, excretable mercapturic acid. For instance, research on analogous compounds, such as aromatic cysteine conjugates, has demonstrated the catalytic activity of human NAT8 in producing the final mercapturic acid. nih.gov

Data Tables

Table 1: Key Components in the N-Acetylation of Cysteine S-Conjugates

ComponentDescriptionRole in Pathway
Enzyme Cysteine S-conjugate N-acetyltransferase (e.g., NAT8)Catalyzes the transfer of an acetyl group to the cysteine S-conjugate. nih.gov
Substrate Cysteine S-conjugateThe molecule that is acetylated; the product of the preceding steps in the mercapturic acid pathway. tandfonline.com
Cofactor Acetyl-Coenzyme A (Acetyl-CoA)Donates the acetyl group for the N-acetylation reaction. nih.gov
Product Mercapturic Acid (N-acetyl-L-cysteine S-conjugate)The final, water-soluble conjugate that is typically excreted. tandfonline.com

Table 2: Research Findings on the N-Acetylation of Various Cysteine Conjugates by NAT8

This table presents findings from a study on the acetylation of different aromatic cysteine conjugates by recombinant human N-acetyltransferase 8 (NAT8), illustrating the enzyme's function in the final step of mercapturate formation.

SubstrateMichaelis-Menten Kinetics
BenzylcysteineNAT8 catalyzed the acetylation of this substrate. nih.gov
4-NitrobenzylcysteineAcetylation was catalyzed by NAT8 with similar kinetics to the other tested conjugates. nih.gov
1-MenaphthylcysteineThis cysteine conjugate was also successfully acetylated by the NAT8 enzyme. nih.gov

Reactivity Mechanisms and Chemical Interactions

Electrophilic Nature and Susceptibility to Nucleophilic Attack

The defining characteristic of the methyl mercapturate episulfonium ion is its potent electrophilicity. The positive charge on the sulfur atom is not well-stabilized, making the ion an excellent leaving group. udel.edu This charge, combined with the significant ring strain of the three-membered thiiranium ring, renders the adjacent carbon atoms highly susceptible to nucleophilic attack. udel.eduwikipedia.org This reactivity is analogous to that of other biological alkylating agents, such as S-adenosylmethionine (SAM), where a positively charged sulfonium (B1226848) ion facilitates the transfer of a methyl group to a nucleophile. udel.edu The formation of the episulfonium ion is the rate-limiting step in its subsequent reactions, and it behaves as a powerful alkylating agent. udel.edunih.gov The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the ring, leading to the opening of the strained ring. udel.edu

Reactions with Biological Macromolecules

The high electrophilicity of the this compound drives its reaction with a multitude of biological macromolecules, including DNA and proteins. wikipedia.orgresearchgate.net These reactions are a cornerstone of its biological effects. The ion readily alkylates any available nucleophilic site, leading to the formation of covalent adducts. wikipedia.org

The episulfonium ion is a genotoxic agent due to its ability to alkylate the nucleotide bases of DNA. wikipedia.org This process can interfere with fundamental cellular processes like DNA replication and transcription. wikipedia.org The primary sites of alkylation on DNA are the nucleophilic nitrogen atoms within the purine (B94841) bases. wikipedia.org The N7 position of guanine (B1146940) is a particularly common target for alkylation by sulfur mustards and their resulting episulfonium ions. researchgate.netnih.gov Other potential sites include the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. nih.gov

The reaction mechanism involves the direct attack of a nucleophilic site on a DNA base onto one of the carbon atoms of the episulfonium ring. This results in the opening of the ring and the formation of a stable, covalent bond between the DNA base and the methyl mercapturate moiety. researchgate.net If the original parent compound was bifunctional, such as sulfur mustard, the resulting adduct can contain a second reactive group, which can then react with another DNA base, leading to the formation of DNA cross-links. researchgate.netnih.gov

Table 1: Common DNA Adducts Formed by Episulfonium Ions

Nucleophilic SiteResulting Adduct TypeReference
N7 of Guanine7-alkylguanine researchgate.netnih.gov
N3 of Adenine3-alkyladenine nih.gov
N1 of Adenine1-alkyladenine nih.gov
DNA InterstrandGuanine-Guanine Cross-link researchgate.netnih.gov

Proteins contain numerous nucleophilic residues that can react with the this compound. The most prominent of these are the thiol group of cysteine and the amine groups found in the side chains of lysine, arginine, and histidine, as well as the N-terminus of the protein. wikipedia.org Cysteine residues, with their highly nucleophilic thiol groups, are a primary target for alkylation. wikipedia.org The reaction with these nucleophiles proceeds via the same SN2 ring-opening mechanism seen with DNA. wikipedia.org In the absence of other strong nucleophiles, amino acid residues on proteins can react with the episulfonium intermediate, potentially leading to protein cross-linking or conformational changes. nih.gov

Table 2: Key Protein Nucleophiles Reacting with Episulfonium Ions

Amino Acid ResidueNucleophilic GroupReference
CysteineThiol (-SH) wikipedia.org
LysineEpsilon-amino (-NH₂) wikipedia.org
HistidineImidazole Ring wikipedia.org
N-terminusAlpha-amino (-NH₂) wikipedia.org

Hydrolysis and Solvolysis Pathways

In an aqueous environment, the this compound can react with water in a hydrolysis reaction. Water acts as a nucleophile, attacking the episulfonium ring to yield a hydroxylated product. researchgate.net However, the formation of the episulfonium ion is typically the rate-limiting step for its reactions in aqueous media. nih.gov The rate of hydrolysis is generally not dependent on pH. nih.gov

The presence of other, more potent nucleophiles significantly impacts the fate of the episulfonium ion. The reaction with water is often a minor pathway compared to reactions with biological nucleophiles like thiols or amines. nih.gov For instance, studies on related compounds show that a hydroxide (B78521) ion can be orders of magnitude more reactive than a water molecule. beilstein-journals.org The presence of chloride ions can retard the rate of hydrolysis, which is consistent with the reversible formation of the episulfonium ion from its precursor. nih.gov Solvolysis in other protic solvents would proceed through a similar nucleophilic attack mechanism. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Reactions

The ring-opening of the episulfonium ion by a nucleophile is a form of aliphatic nucleophilic substitution that exhibits high degrees of selectivity.

Regioselectivity: This refers to which of the two carbon atoms in the episulfonium ring is attacked. In an asymmetrically substituted episulfonium ion, the attack will generally occur at the less sterically hindered carbon, which is typical for SN2 reactions. Electronic effects from substituents can also influence the site of attack.

Stereoselectivity: This refers to the specific stereochemical outcome of the reaction. The ring-opening of an episulfonium ion is diastereospecific. nih.gov The reaction proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the carbon center being attacked. When a meso-episulfonium ion (an achiral compound with a plane of symmetry) is attacked by a nucleophile, the reaction can be enantioselective, meaning one enantiomer of the product is preferentially formed. psu.edu This enantioselectivity is determined by the chiral environment, such as a chiral catalyst or the active site of an enzyme, which can stabilize the transition state leading to one enantiomer over the other through non-covalent interactions. nih.govnih.gov This demonstrates that the nucleophilic ring-opening step is the enantio-determining step of the reaction. psu.edu

Role in Bioactivation and Metabolic Transformation Research

Mechanistic Studies of Episulfonium Ion-Mediated Bioactivation Pathways

The bioactivation pathway leading to the formation of the methyl mercapturate episulfonium ion typically originates from xenobiotics that are initially conjugated with glutathione (B108866) (GSH). This initial step is a key part of the mercapturic acid pathway, which is generally considered a detoxification route. The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the corresponding cysteine S-conjugate. Finally, N-acetylation of the cysteine S-conjugate by N-acetyltransferase produces the mercapturic acid (N-acetyl-L-cysteine S-conjugate) nih.govtandfonline.com.

However, for certain substrates, particularly those derived from vicinal dihaloalkanes, this pathway takes a toxifying turn tandfonline.com. The S-substituted cysteine or N-acetylcysteine (mercapturate) conjugate can undergo intramolecular nucleophilic attack by the sulfur atom, leading to the displacement of a leaving group and the formation of a highly reactive, three-membered cyclic episulfonium ion nih.gov.

Mechanistic studies have demonstrated that the formation of this episulfonium ion is a critical event in the bioactivation and subsequent toxicity of compounds like S-(2-chloroethyl)-DL-cysteine nih.gov. Analogues of this compound that are unable to form an episulfonium ion were found to be non-cytotoxic, providing strong evidence for the role of this reactive intermediate in mediating toxicity nih.gov. The electrophilic nature of the episulfonium ion allows it to react with cellular nucleophiles, such as DNA and proteins, leading to cellular damage.

Key Research Findings on Episulfonium Ion Formation:

Precursor CompoundKey Enzymatic StepReactive IntermediateSignificance in Bioactivation
Vicinal DihaloalkanesGlutathione S-transferase conjugationS-(2-haloethyl)glutathione S-conjugatesFormation of mutagenic and nephrotoxic intermediates tandfonline.com.
S-(2-chloroethyl)-DL-cysteineIntramolecular cyclizationEpisulfonium ionDirectly implicated in cytotoxicity nih.gov.

Distinction Between Detoxification and Bioactivation Mechanisms

The mercapturic acid pathway exemplifies the dual role of metabolism in both detoxification and bioactivation. The initial conjugation of an electrophilic xenobiotic with glutathione is a classic detoxification mechanism, as it renders the compound more water-soluble and facilitates its excretion nih.govresearchgate.net. The subsequent conversion to a mercapturic acid further enhances its elimination from the body.

Bioactivation occurs when the structure of the S-substituted mercapturate allows for the formation of a reactive intermediate, such as the episulfonium ion nih.govresearchgate.netnih.gov. This transformation shifts the metabolic outcome from the safe elimination of a foreign compound to the in-situ generation of a toxicant. The key distinction lies in the chemical stability of the final metabolic products. In detoxification, the end products are stable and readily excreted. In bioactivation, an unstable and highly reactive intermediate is formed, which can then cause cellular damage before it can be further metabolized or excreted.

The balance between these two outcomes can be influenced by several factors, including the chemical structure of the xenobiotic, the activity of the enzymes involved in the mercapturic acid pathway, and the intracellular concentration of glutathione.

Comparison of Detoxification and Bioactivation via the Mercapturic Acid Pathway:

FeatureDetoxification PathwayBioactivation Pathway
Initial Step Glutathione conjugation of an electrophile.Glutathione conjugation of a precursor to a reactive intermediate.
Metabolic End Product Stable, water-soluble mercapturic acid.Unstable, electrophilic episulfonium ion.
Cellular Outcome Facilitated excretion and protection from toxicity.Covalent binding to macromolecules, cellular damage, and toxicity nih.gov.

Interplay with Other Metabolic Enzymes (e.g., Cytochrome P450) in Pathway Determination

CYP enzymes are a major family of phase I metabolizing enzymes that typically introduce or expose functional groups on xenobiotics, which can then be conjugated by phase II enzymes like GSTs mdpi.com. In some cases, CYP-mediated metabolism can generate the electrophilic species that is subsequently conjugated with glutathione. For example, CYP enzymes can metabolize certain compounds to form reactive intermediates that are then detoxified via the mercapturic acid pathway nih.gov.

Conversely, CYP enzymes can also be involved in the bioactivation of mercapturic acids themselves. For instance, some mercapturic acids can be oxidized by CYPs, potentially leading to the formation of other reactive metabolites. This adds another layer of complexity to the metabolic pathways and the balance between detoxification and bioactivation.

The interplay between these enzyme systems is crucial in determining the ultimate biological effect of a xenobiotic. High activity of GSTs may favor the detoxification of a CYP-generated reactive intermediate, while low GST activity or high CYP activity could lead to an accumulation of reactive species, increasing the likelihood of toxicity.

Advanced Methodologies for Research and Characterization

Spectroscopic Techniques for Elucidating Structure and Reactivity of Episulfonium Ions (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for obtaining structural information on molecules. However, the inherent instability of the methyl mercapturate episulfonium ion makes its direct characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy exceptionally difficult. Consequently, much of our understanding is derived from studies of more stable analogues and related precursor or product molecules.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a Model Episulfonium Ion

The following table presents predicted ¹H NMR chemical shifts for a model episulfonium ion, S-methylthiiranium ion, based on computational modeling and data from analogous structures. These values are illustrative and would be expected to be influenced by the N-acetylcysteine moiety in the actual this compound.

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₂ (ring)3.5 - 4.0Multiplet
S-CH₃2.8 - 3.2Singlet

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for detecting and characterizing reactive intermediates due to its high sensitivity. Electrospray ionization (ESI) and other soft ionization techniques allow for the transfer of charged intermediates from solution to the gas phase for analysis. hmdb.ca While the direct detection of the this compound is challenging due to its short half-life, tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns and those of its derivatives. nih.govresearchgate.net The fragmentation of mercapturic acids typically involves characteristic losses, such as the loss of the N-acetylcysteine side chain or parts thereof, which can be used to identify these metabolites in complex biological matrices. researchgate.net

Interactive Data Table: Characteristic Mass Spectrometric Fragments of Mercapturic Acid Derivatives

This table outlines common fragment ions observed in the ESI-MS/MS analysis of mercapturic acid conjugates, which can be used to infer the presence of the this compound as a precursor.

Fragment IonDescriptionTypical m/z
[M+H]⁺Protonated molecular ionVariable
[M-H]⁻Deprotonated molecular ionVariable
Loss of H₂ODehydration product[M+H-18]⁺
Loss of CODecarbonylation product[M+H-28]⁺
Loss of Acetyl groupLoss of CH₃CO[M+H-42]⁺
Cysteine-S-conjugate fragmentCleavage of the N-acetyl groupVariable

Chromatographic Separation and Detection Methods in Metabolic Studies (e.g., LC-MS, GC-MS, HPLC)

Chromatographic techniques are essential for separating the this compound and its metabolites from complex biological mixtures, allowing for their detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced version, UPLC-MS/MS, are the primary methods used for the analysis of mercapturic acid pathway metabolites. nih.govnih.gov These techniques combine the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Reversed-phase chromatography is commonly employed to separate the polar mercapturic acids and their precursors. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for the quantification of target analytes, even at low concentrations in biological fluids like urine. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is also used for the analysis of sulfur-containing compounds. mdpi.com Derivatization of thiols with fluorescent reagents can enhance detection sensitivity. nih.gov While less specific than MS detection, HPLC can be a valuable tool for routine analysis and for the purification of metabolites for further structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less commonly used for the direct analysis of mercapturic acids due to their low volatility. However, derivatization to more volatile esters can enable their analysis by GC-MS. nih.gov

Interactive Data Table: Chromatographic Conditions for Mercapturic Acid Analysis

The following table summarizes typical chromatographic conditions used for the separation of mercapturic acid metabolites.

ParameterLC-MS/MSHPLC-UV
Column Reversed-phase C18Reversed-phase C18
Mobile Phase A Water with 0.1% formic acidWater with buffer (e.g., phosphate)
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidAcetonitrile or Methanol
Gradient Gradient elution from low to high organic phaseIsocratic or gradient elution
Detection ESI-MS/MS (Positive or Negative Ion Mode)UV detector (e.g., 210 nm)

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of compounds and to elucidate reaction mechanisms. By replacing atoms (e.g., ¹H, ¹²C, ¹⁴N) with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the transformation of a molecule through a metabolic pathway. researchgate.netyoutube.com

In the context of the this compound, isotopic labeling of the precursor dihaloethanes has been instrumental in understanding their bioactivation. For example, using ¹³C-labeled 1,2-dichloroethane (B1671644) allows for the tracking of the carbon atoms as they are incorporated into glutathione (B108866) conjugates and subsequently into the episulfonium ion and its reaction products. diva-portal.org Similarly, deuterium (B1214612) (²H) labeling can provide information about the involvement of specific C-H bonds in enzymatic reactions. The labeled metabolites can be detected and their structures determined using MS and NMR, providing direct evidence for the proposed metabolic pathways. youtube.com

Interactive Data Table: Common Isotopes Used in Metabolic Studies of Dihaloethanes

IsotopePrecursor LabeledInformation GainedAnalytical Technique
¹³C1,2-DichloroethaneCarbon skeleton rearrangement, pathway confirmationMS, NMR
²H (Deuterium)1,2-DichloroethaneC-H bond cleavage, kinetic isotope effectsMS, NMR
¹⁵NGlutathioneNitrogen fate in conjugation and metabolismMS, NMR
³⁴SGlutathioneSulfur transfer and episulfonium ion formationMS

Computational Chemistry and Molecular Modeling Approaches for Reaction Dynamics and Pathway Prediction

Given the challenges in the experimental study of reactive intermediates, computational chemistry and molecular modeling have become essential tools for investigating the properties and reactivity of the this compound.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic structure of the episulfonium ion, its stability, and the energy barriers for its formation and subsequent reactions with nucleophiles. scielo.br These calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the episulfonium ion in a biological environment, such as in solution or near a biological macromolecule like DNA. mdpi.com These simulations can model the interaction of the ion with water molecules and other solutes, and can help to understand the factors that influence its reactivity and lifetime in a cellular context. By simulating the approach of a nucleophile to the episulfonium ion, MD can also provide a detailed picture of the reaction pathway at the atomic level.

Metabolic Pathway Prediction: Computational tools are also available to predict the metabolic fate of xenobiotics. scielo.br These programs use databases of known metabolic reactions and algorithms to predict the likely metabolites of a given compound. While these tools may not specifically predict the formation of the episulfonium ion, they can predict the initial glutathione conjugation step, which is a prerequisite for its formation.

Interactive Data Table: Computational Methods in Episulfonium Ion Research

MethodInformation ObtainedApplication
Density Functional Theory (DFT) Electronic structure, stability, reaction energies, predicted NMR spectraElucidating the intrinsic properties and reactivity of the ion.
Molecular Dynamics (MD) Solvation, interaction with biomolecules, reaction dynamicsUnderstanding the behavior and fate of the ion in a biological environment.
Metabolic Pathway Prediction Software Potential metabolites, sites of metabolismPredicting the initial steps leading to episulfonium ion formation.

Future Directions and Emerging Research Avenues

Untargeted Metabolomics Approaches for Identifying Novel Pathways

Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for exploring the comprehensive metabolic footprint of biological systems. nih.govgatech.edu This approach, which aims to measure as many metabolites as possible in a sample, holds immense potential for uncovering novel metabolic pathways associated with the methyl mercapturate episulfonium ion. researchgate.net By comparing the metabolomes of systems exposed to precursors of this reactive ion with control systems, researchers can identify previously unknown metabolites and metabolic perturbations.

One of the primary challenges in studying reactive intermediates like the this compound is their inherent instability. nih.gov Untargeted metabolomics can help overcome this by identifying stable downstream metabolites that are indicative of novel reaction pathways. For instance, the application of liquid chromatography-mass spectrometry (LC-MS) based untargeted metabolomics can facilitate the discovery of unexpected conjugation products or degradation metabolites that are not typically monitored in targeted analyses. frontiersin.orgacs.org The use of stable isotope-resolved metabolomics (SIRM) can further enhance these studies by tracing the metabolic fate of isotopically labeled precursors of the this compound, providing direct evidence for their incorporation into novel metabolic networks. nih.govnih.gov

Future studies will likely focus on integrating untargeted metabolomics data with other 'omics' platforms, such as transcriptomics and proteomics, to build a more holistic understanding of the cellular response to the formation of the this compound. This systems-level approach could reveal novel detoxification pathways, off-target effects, and biomarkers of exposure.

Investigation of Less Characterized Reaction Products and Intermediates

The reactivity of the this compound suggests that it can interact with a variety of cellular nucleophiles beyond glutathione (B108866), leading to a diverse array of reaction products. While the formation of mercapturic acids is a well-established pathway, other less characterized reaction products and intermediates may play significant roles in the toxicology of the parent compounds. nih.gov Advanced mass spectrometry techniques are crucial for the characterization of these minor or transient species. nih.gov

High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information on novel adducts formed with DNA, proteins, and other endogenous molecules. The formation of such adducts can have significant toxicological consequences, and their identification is a key area of future research. Furthermore, the episulfonium ion itself and other transient intermediates in the metabolic pathway are challenging to detect directly due to their short half-lives. The development of specialized analytical techniques, potentially involving rapid quenching and derivatization strategies, will be necessary to capture and characterize these fleeting species.

Computational chemistry and molecular modeling can complement experimental approaches by predicting the reactivity of the this compound with different biological nucleophiles and estimating the stability of potential reaction products. This synergy between in silico and experimental methods will be vital for a comprehensive characterization of the full spectrum of its reaction products and their biological relevance.

Development of Advanced Probes and Inhibitors for Mechanistic Studies

To dissect the precise mechanisms of this compound formation, reactivity, and downstream effects, the development of advanced chemical probes and specific inhibitors is essential. These tools can provide insights into the enzymatic processes involved and help to elucidate the specific cellular targets of this reactive metabolite.

Advanced Probes: Fluorescent and bioorthogonal probes designed to react specifically with the this compound could enable its visualization and tracking within cells and tissues. nih.govacs.orgacs.org Such probes would need to be highly selective to distinguish the episulfonium ion from other reactive sulfur species. nih.govresearchgate.net The design of these probes could be based on the known reactivity of episulfonium ions, incorporating nucleophilic traps that undergo a measurable change upon reaction. nih.gov These tools would be invaluable for studying the subcellular localization of the ion and its interactions with specific organelles or protein complexes.

Inhibitors for Mechanistic Studies: The formation of the this compound is often initiated by glutathione S-transferases (GSTs) and further processed by enzymes of the mercapturic acid pathway, such as γ-glutamyl transpeptidase (GGT) and dipeptidases. nih.govnih.govscbt.com The development of highly specific inhibitors for the particular GST isozymes involved in the initial conjugation step would be a powerful tool to modulate the formation of the episulfonium ion and study the consequences. nih.govresearchgate.netnih.gov Similarly, potent and specific inhibitors of GGT and other downstream enzymes could help to clarify the precise metabolic route leading to the formation of the reactive ion and distinguish its effects from those of its precursor glutathione conjugates. researchgate.netresearchgate.net

The following table summarizes the key enzymes involved in the formation of the this compound and for which the development of specific inhibitors would be beneficial for mechanistic studies:

EnzymeRole in the PathwayPotential of Specific Inhibitors for Mechanistic Studies
Glutathione S-Transferases (GSTs) Catalyze the initial conjugation of the xenobiotic with glutathione.Elucidate the specific GST isozymes responsible for initiating the pathway leading to the episulfonium ion.
γ-Glutamyl Transpeptidase (GGT) Removes the glutamate residue from the glutathione conjugate.Differentiate the biological effects of the initial glutathione conjugate from subsequent metabolites in the pathway.
Dipeptidases Cleave the glycine residue from the cysteinyl-glycine conjugate.Isolate the role of the cysteine conjugate in the formation of the episulfonium ion.

The synthesis and application of these advanced chemical tools will undoubtedly accelerate our understanding of the complex biology surrounding the this compound.

Q & A

Q. What are the primary metabolic pathways leading to the formation of methyl mercapturate episulfonium ion in biological systems?

this compound is hypothesized to form via glutathione (GSH) conjugation of alkylating agents, followed by intramolecular cyclization to generate the reactive episulfonium intermediate. This intermediate reacts with nucleophiles (e.g., water, DNA) or undergoes further enzymatic processing (e.g., N-acetylation) to yield mercapturate adducts. Isotope-labeling studies (e.g., deuterium retention in mercapturates) provide critical evidence for episulfonium ion involvement . Methodological approaches include in vitro metabolic assays with liver microsomes and in vivo excretion studies to track metabolite profiles.

Q. How do researchers detect and quantify this compound in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting mercapturates and episulfonium-derived adducts. Challenges include the intermediate's instability and rapid hydrolysis, requiring derivatization or cold-chain stabilization during sample preparation. For example, mercapturate quantification in urine often employs isotope dilution to correct for matrix effects . Standardization of extraction protocols remains a critical gap, complicating cross-study comparisons .

Advanced Research Questions

Q. What experimental approaches distinguish between GST-only and CYP–GST metabolic pathways in methyl mercapturate formation?

Isotope-labeled substrates (e.g., [¹³C]- or [²H]-alkylating agents) are used to track metabolic fate. For instance, deuterium retention in hydroxypropyl mercapturate after [1-²H,2-¹³C]-dichloropropane exposure indicates CYP-mediated oxidation precedes GSH conjugation, whereas full retention supports direct GST-dependent episulfonium formation. Kinetic studies with CYP inhibitors (e.g., 1-aminobenzotriazole) further clarify pathway dominance .

Q. How does regioselectivity in nucleophilic ring-opening of episulfonium ions influence mercapturate adduct diversity?

Episulfonium ions exhibit Markovnikov-like regioselectivity during nucleophilic attack, favoring adducts where the nucleophile binds to the more substituted carbon. For example, in sulfur mustard-derived episulfonium ions, guanine N7 is preferentially alkylated due to electronic and steric factors. Thiourea catalysts can modulate selectivity via non-covalent interactions (e.g., anion binding, cation-π effects), as shown in indole-episulfonium reactions .

Q. What analytical challenges arise in characterizing this compound reactivity, and how are they addressed?

Key challenges include:

  • Instability : Rapid hydrolysis necessitates time-resolved techniques (e.g., stopped-flow spectroscopy) or cryogenic trapping .
  • Low abundance : Enrichment strategies like immunoaffinity capture or solid-phase extraction improve sensitivity .
  • Structural ambiguity : Nuclear magnetic resonance (NMR) with isotopic labeling or computational modeling (DFT) resolves adduct stereochemistry .

Q. How do structural variations in parent alkylating agents affect episulfonium ion stability and mercapturate mutagenicity?

Bromoalkanes (e.g., 1,2-dibromopropane) form more stable episulfonium ions than chloroanalogs, leading to higher DNA adduct yields and mutagenic potential. Steric hindrance (e.g., in branched alkyl chains) reduces episulfonium reactivity, altering metabolite profiles. Comparative mutagenicity assays (Ames test) and DNA adduct mapping (³²P-postlabeling) quantify these differences .

Q. What methodologies assess the long-term biological impacts of episulfonium-derived mercapturates?

Longitudinal studies in animal models track adduct persistence in tissues (e.g., albumin adducts in blood) using LC-MS/MS. In vitro models (e.g., 3D organoids) evaluate chronic toxicity, while omics approaches (transcriptomics, proteomics) identify pathways dysregulated by adduct accumulation .

Data Contradictions and Resolution

  • Conflicting Pathway Evidence : Discrepancies in deuterium retention between bromo- and chloroalkanes highlight the role of halogen electronegativity in episulfonium stability. Resolution requires dual-isotope labeling and pathway-specific inhibitors .
  • Mutagenicity Variability : Lower carcinogenicity of 1,2-dichloropropane vs. bromoanalogs correlates with reduced episulfonium formation, validated via comparative LC-MS adduct quantification and in silico reactivity simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.